
1,2-Benzenedicarboxylic acid, 3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 3-phenoxy- is a derivative of phthalic acid, which is a type of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with a phenoxy group at the third position. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3-phenoxy- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its plasticizing properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by targeting the Akt/NF-κB/p53 pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound, lacking the phenoxy group.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxylic acid groups at the 1 and 4 positions.
The presence of the phenoxy group in 1,2-Benzenedicarboxylic acid, 3-phenoxy- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, distinguishing it from its isomers .
Properties
CAS No. |
63196-12-3 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-phenoxyphthalic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)10-7-4-8-11(12(10)14(17)18)19-9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
HRMCXDSWURAYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


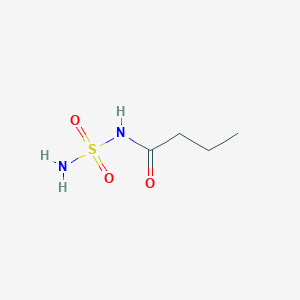
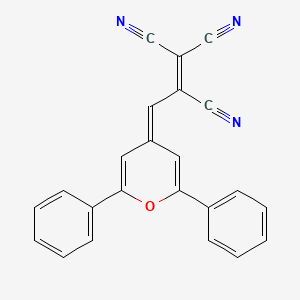
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
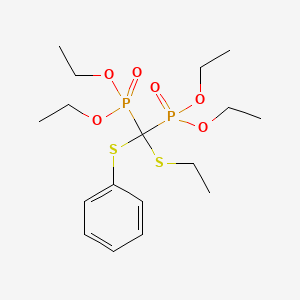
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
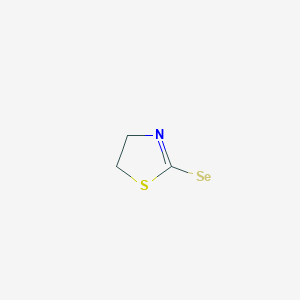
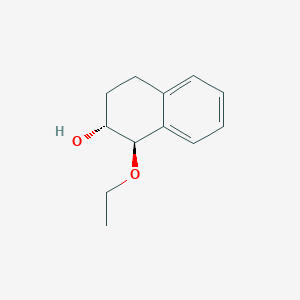




![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
